molecular formula C22H24N2O4 B5029313 N,N'-bis(4-acetylphenyl)hexanediamide

N,N'-bis(4-acetylphenyl)hexanediamide

Cat. No. B5029313
M. Wt: 380.4 g/mol
InChI Key: MZINLNPUSUTMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-acetylphenyl)hexanediamide, commonly known as BADH, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields. BADH belongs to the family of bisphenol derivatives and has been widely studied for its potential use as a polymer additive, corrosion inhibitor, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of BADH involves the formation of covalent bonds with the polymer chains, resulting in a three-dimensional network structure. This structure enhances the mechanical properties of the polymer by increasing its tensile strength, hardness, and resistance to abrasion.
Biochemical and Physiological Effects
BADH has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for use in the food and pharmaceutical industries. BADH has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using BADH in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on BADH. One area of interest is the development of new methods for synthesizing BADH that are more efficient and cost-effective. Another area of research is the exploration of its potential use in the development of new materials with enhanced properties. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to explore its potential use in the development of new drugs and therapies.
Conclusion
In conclusion, N,N'-bis(4-acetylphenyl)hexanediamide is a chemical compound with numerous potential applications in various fields. Its ability to improve the mechanical properties of polymers, exhibit antioxidant and antimicrobial activity, and its potential use in the development of new drugs and therapies make it a promising candidate for further research.

Synthesis Methods

BADH can be synthesized through a multi-step reaction process involving the condensation of 4-acetylphenylamine with adipic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

BADH has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BADH is in the field of polymer science. BADH has been found to improve the mechanical properties of polymers such as polyurethanes, polyesters, and epoxy resins. It acts as a crosslinking agent, which enhances the strength and durability of the polymer.

properties

IUPAC Name

N,N'-bis(4-acetylphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINLNPUSUTMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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